molecular formula C10H11ClFNO B2714104 (R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 2230789-95-2

(R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2714104
CAS No.: 2230789-95-2
M. Wt: 215.65
InChI Key: GWLRYSJJOLKSIB-FYZOBXCZSA-N
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Description

®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride, often employs catalytic processes under commercially relevant and environmentally acceptable conditions. These processes are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzofuran compounds .

Scientific Research Applications

®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit fibroblast proliferation, migration, and transformation, which are critical processes in disease progression . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride include other benzofuran derivatives such as:

Uniqueness

What sets ®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride apart is its unique combination of a fluorine atom and an amine group on the benzofuran ring.

Properties

IUPAC Name

(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11;/h2-6H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRYSJJOLKSIB-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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